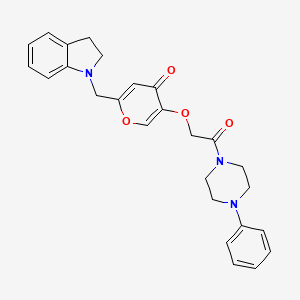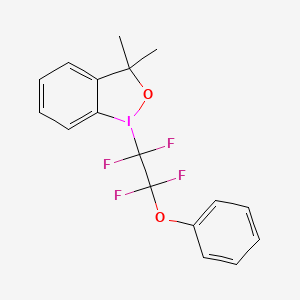
1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a synthetic organic compound that belongs to the class of benziodoxoles. These compounds are known for their unique structural features and reactivity, making them valuable in various chemical applications. The presence of the phenoxy group and tetrafluoroethyl moiety imparts distinct chemical properties to this compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of 1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benziodoxole core: This can be achieved through the reaction of iodobenzene with a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form the benziodoxole ring.
Introduction of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Addition of the tetrafluoroethyl group: The tetrafluoroethyl group can be added through a nucleophilic substitution reaction using tetrafluoroethylene and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress and redox reactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant or anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with molecular targets through various pathways:
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging reactive oxygen species, and protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in redox reactions, thereby affecting cellular processes.
Signal Transduction: The compound can influence signal transduction pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Comparison with Similar Compounds
1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole can be compared with other similar compounds, such as:
Phenoxyethanol: A compound with a phenoxy group but lacking the tetrafluoroethyl and benziodoxole moieties. It is commonly used as a preservative and solvent.
Tetrafluoroethylbenzene: A compound with a tetrafluoroethyl group attached to a benzene ring, but lacking the phenoxy and benziodoxole moieties. It is used in the synthesis of fluorinated organic compounds.
Benziodoxole Derivatives: Other benziodoxole derivatives with different substituents, which may have varying reactivity and applications.
The uniqueness of this compound lies in its combination of the phenoxy, tetrafluoroethyl, and benziodoxole moieties, which impart distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenoxyethyl)-1λ3,2-benziodoxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4IO2/c1-15(2)13-10-6-7-11-14(13)22(24-15)16(18,19)17(20,21)23-12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMQPOEQQCXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=CC=C3)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2896207.png)
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2896208.png)
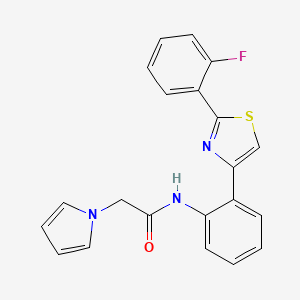
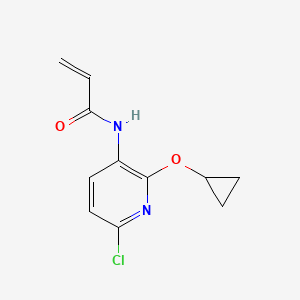
![ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2896216.png)

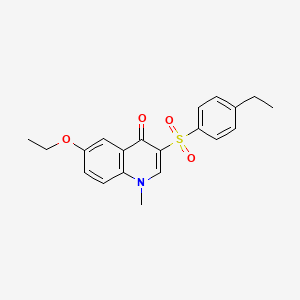

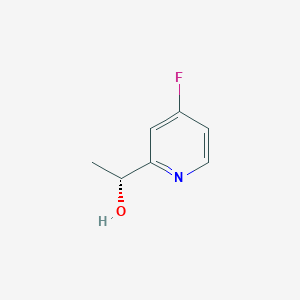
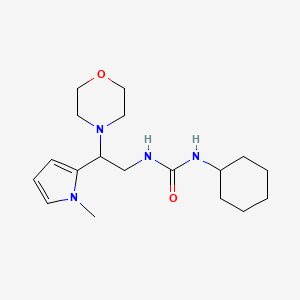
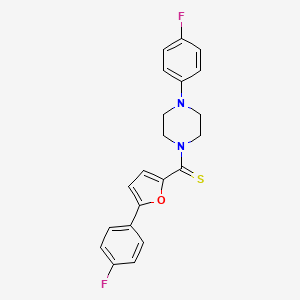
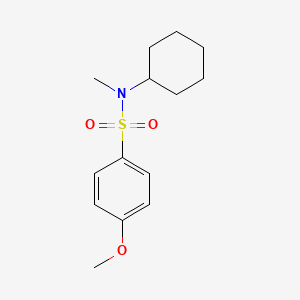
![3-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2896228.png)
